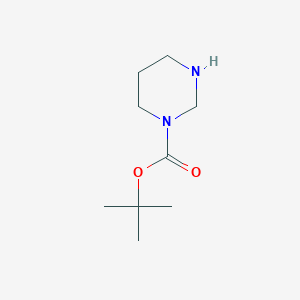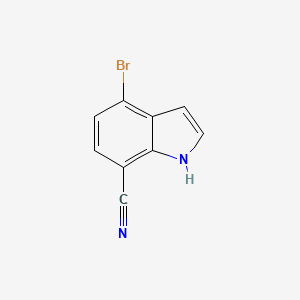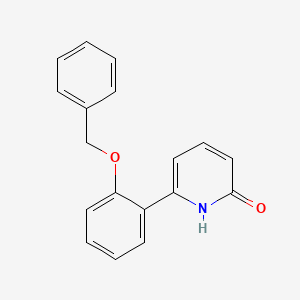
6-(2-Benzyloxyphenyl)-2-hydroxypyridine
Overview
Description
The compound “6-(2-Benzyloxyphenyl)-2-hydroxypyridine” seems to be a derivative of benzyloxyphenyl compounds . These compounds are often used as building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of “6-(2-Benzyloxyphenyl)-2-hydroxypyridine” would likely involve a pyridine ring (a six-membered ring with one nitrogen atom) with a hydroxyl group (-OH) at the 2-position and a benzyloxyphenyl group at the 6-position .
Chemical Reactions Analysis
Benzyloxyphenyl derivatives can undergo various chemical reactions. For example, they can participate in Suzuki–Miyaura coupling, a type of cross-coupling reaction .
Scientific Research Applications
Catalysis and Synthesis
6-(2-Benzyloxyphenyl)-2-hydroxypyridine and related compounds are studied for their applications in catalysis and synthesis. Geest et al. (1999) explored the cyclopalladation of structurally related compounds, demonstrating their potential in forming cyclometallated compounds used in catalysis (Geest, O'Keefe, & Steel, 1999). Similarly, Chandrasekar et al. (2015) developed a method for synthesizing benzylpyridine derivatives, showcasing the versatility of these compounds in chemical synthesis (Chandrasekar, Karthikeyan, & Sekar, 2015).
Fluorescence Probes and Detection of Reactive Species
The development of novel fluorescence probes that can detect reactive oxygen species is another area of interest. Setsukinai et al. (2003) designed and synthesized novel fluorescence probes to selectively detect highly reactive oxygen species, demonstrating the potential of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine derivatives in biological and chemical applications (Setsukinai et al., 2003).
Photophysical Properties and Materials Science
The study of photophysical properties and redox behavior of complexes containing related compounds is relevant in materials science. Neve et al. (1999) investigated the synthesis, structure, photophysical properties, and redox behavior of cyclometalated complexes of iridium(III) with functionalized bipyridines, which could include analogs of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine (Neve et al., 1999).
Coordination Polymers and Frameworks
Gai et al. (2013) synthesized novel zinc(II) entangled coordination polymers using carboxyphenyl-terpyridine ligands. This research illustrates the role of pyridine derivatives in the construction of complex polymers and frameworks, highlighting their significance in structural chemistry (Gai et al., 2013).
Synthesis of Pharmaceuticals
In the pharmaceutical field, the synthesis of compounds like paliperidone, involving intermediates related to 6-(2-Benzyloxyphenyl)-2-hydroxypyridine, is notable. Ji Ya-fei (2010) discussed the synthesis of Paliperidone, where derivatives of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine played a crucial role (Ji Ya-fei, 2010).
Future Directions
properties
IUPAC Name |
6-(2-phenylmethoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18-12-6-10-16(19-18)15-9-4-5-11-17(15)21-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIOFVLCODGQOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683226 | |
| Record name | 6-[2-(Benzyloxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Benzyloxyphenyl)-2-hydroxypyridine | |
CAS RN |
1111111-20-6 | |
| Record name | 6-[2-(Benzyloxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



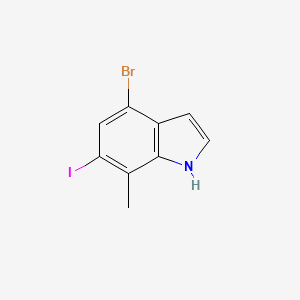
![4-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1523601.png)


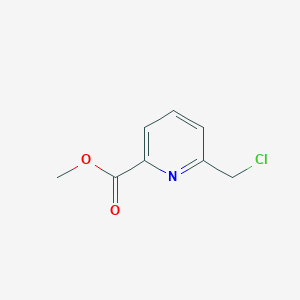



![1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1523612.png)
